molecular formula C8H6N2O5S B8499846 2-Sulfamoylfuro[2,3-b]pyridine-5-carboxylic acid

2-Sulfamoylfuro[2,3-b]pyridine-5-carboxylic acid

Cat. No. B8499846
M. Wt: 242.21 g/mol
InChI Key: WMDGTJHUVABNLB-UHFFFAOYSA-N
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Patent
US04808595

Procedure details

To a suspension of furo[2,3-b]pyridine-5-carboxylic acid (1.8 g, 11 mmol) in dry tetrahydrofuran (45 mL), under a nitrogen atmosphere and cooled to -70° C., was added diisopropylamine (1.54 mL, 11 mmol) to give a partial solution. Then 1.6M butyl lithium in hexane (19.7 mL, 31.5 mmol) was added dropwise to give a yellow precipitate. This suspension was stirred for 2.5 hours and then sulfur dioxide gas was bubbled over the reaction surface to give a very thick precipitate. After warming to room temperature, the reaction mixture was diluted with diethyl ether (50 mL) and glacial acetic acid (0.63 mL, 11 mmol) was added. This precipitate was collected by filtration and rinsed with diethyl ether. The hydroscopic sulfinate salt was dissolved in water (43 mL) and sodium acetate trihydrate (12.4 g, 92 mmol) and hydroxylamine-o-sulfonic acid (3.46 g, 30.6 mmol) were added. After stirring for 12-20 hours, the partial suspension was acidified with conc. hydrochloric and after stirring for several hours, the precipitated product was collected by filtration. This crude product (2.2 g) was recrystallized twice from ethanol/methanol (1:1) to give pure product (1.51 g, 57% yield), mp: 307°-308° (decomposition).
Quantity
1.8 g
Type
reactant
Reaction Step One
Quantity
45 mL
Type
solvent
Reaction Step One
Quantity
1.54 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
19.7 mL
Type
reactant
Reaction Step Three
Quantity
12.4 g
Type
reactant
Reaction Step Four
Quantity
3.46 g
Type
reactant
Reaction Step Four
Quantity
0.63 mL
Type
reactant
Reaction Step Five
Quantity
50 mL
Type
solvent
Reaction Step Five
Yield
57%

Identifiers

REACTION_CXSMILES
[O:1]1[C:5]2=[N:6][CH:7]=[C:8]([C:10]([OH:12])=[O:11])[CH:9]=[C:4]2[CH:3]=[CH:2]1.C([NH:16]C(C)C)(C)C.C([Li])CCC.CCCCCC.C(O)(=O)C.O.O.O.C([O-])(=O)C.[Na+].N[O:44][S:45]([OH:48])(=O)=O>O1CCCC1.C(OCC)C>[S:45]([C:2]1[O:1][C:5]2=[N:6][CH:7]=[C:8]([C:10]([OH:12])=[O:11])[CH:9]=[C:4]2[CH:3]=1)(=[O:48])(=[O:44])[NH2:16] |f:5.6.7.8.9|

Inputs

Step One
Name
Quantity
1.8 g
Type
reactant
Smiles
O1C=CC=2C1=NC=C(C2)C(=O)O
Name
Quantity
45 mL
Type
solvent
Smiles
O1CCCC1
Step Two
Name
Quantity
1.54 mL
Type
reactant
Smiles
C(C)(C)NC(C)C
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CCC)[Li]
Name
Quantity
19.7 mL
Type
reactant
Smiles
CCCCCC
Step Four
Name
Quantity
12.4 g
Type
reactant
Smiles
O.O.O.C(C)(=O)[O-].[Na+]
Name
Quantity
3.46 g
Type
reactant
Smiles
NOS(=O)(=O)O
Step Five
Name
Quantity
0.63 mL
Type
reactant
Smiles
C(C)(=O)O
Name
Quantity
50 mL
Type
solvent
Smiles
C(C)OCC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-70 °C
Stirring
Type
CUSTOM
Details
This suspension was stirred for 2.5 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
to give a partial solution
CUSTOM
Type
CUSTOM
Details
to give a yellow precipitate
CUSTOM
Type
CUSTOM
Details
sulfur dioxide gas was bubbled over the reaction surface
CUSTOM
Type
CUSTOM
Details
to give a very thick precipitate
TEMPERATURE
Type
TEMPERATURE
Details
After warming to room temperature
ADDITION
Type
ADDITION
Details
was added
FILTRATION
Type
FILTRATION
Details
This precipitate was collected by filtration
WASH
Type
WASH
Details
rinsed with diethyl ether
DISSOLUTION
Type
DISSOLUTION
Details
The hydroscopic sulfinate salt was dissolved in water (43 mL)
STIRRING
Type
STIRRING
Details
After stirring for 12-20 hours
Duration
16 (± 4) h
STIRRING
Type
STIRRING
Details
after stirring for several hours
FILTRATION
Type
FILTRATION
Details
the precipitated product was collected by filtration
CUSTOM
Type
CUSTOM
Details
This crude product (2.2 g) was recrystallized twice from ethanol/methanol (1:1)

Outcomes

Product
Details
Reaction Time
2.5 h
Name
Type
product
Smiles
S(N)(=O)(=O)C1=CC=2C(=NC=C(C2)C(=O)O)O1
Measurements
Type Value Analysis
AMOUNT: MASS 1.51 g
YIELD: PERCENTYIELD 57%
YIELD: CALCULATEDPERCENTYIELD 56.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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